6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile
Description
Properties
CAS No. |
922184-59-6 |
|---|---|
Molecular Formula |
C19H17ClN2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
6-chloro-1-(4-methylphenyl)-2-propylindole-3-carbonitrile |
InChI |
InChI=1S/C19H17ClN2/c1-3-4-18-17(12-21)16-10-7-14(20)11-19(16)22(18)15-8-5-13(2)6-9-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
OURTZSSVINQGQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1C3=CC=C(C=C3)C)C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Biological Activity
6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile is a synthetic compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClN
- Molecular Weight : 288.76 g/mol
- CAS Number : 74960-46-6
The structure features an indole ring system substituted with a chlorinated phenyl group and a propyl chain, which contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
-
Case Studies :
- In vitro studies demonstrated IC values ranging from 0.08 to 12.07 µM against several cancer cell lines, including NCI-H23 (lung cancer) and HCT-15 (colon cancer) .
- Docking simulations suggest strong binding affinity to the colchicine site on tubulin, indicating a potential for development as an anticancer drug.
| Cell Line | IC (µM) |
|---|---|
| NCI-H23 | 0.08 |
| HCT-15 | 12.07 |
| DU-145 (prostate) | 3.18 |
Antibacterial Activity
The compound also displays notable antibacterial properties.
- Activity Spectrum : It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition.
- Minimum Inhibitory Concentration (MIC) values for selected strains include:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound could serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are being explored as well.
Comparison with Similar Compounds
Structural Analog: 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile
Key Differences :
- Substituent at Position 2 : The benzyl group (aromatic) in the analog versus the propyl group (aliphatic) in the target compound.
- Dihedral Angles : The dihedral angle between the indole ring and the 4-methylphenyl group in the benzyl-substituted analog is 86.97° , significantly larger than in derivatives with smaller substituents (e.g., 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) . The propyl group in the target compound may induce a slightly smaller angle due to reduced steric hindrance compared to benzyl.
Crystal Packing :
- The benzyl analog forms dimers via C–H⋯N hydrogen bonds between the nitrile group and methylene hydrogen.
- Cl⋯π interactions (3.345 Å) and C–H⋯π interactions (2.85 Å) stabilize its crystal lattice .
- The target compound’s propyl chain may reduce π–π stacking opportunities but enhance van der Waals interactions due to its flexible aliphatic nature.
Ethyl 2-Benzyl-1-propyl-1H-indole-3-carboxylate
Key Differences :
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
Key Differences :
- Substituent at Position 1 : A methoxy group (-OCH₃) replaces the methyl (-CH₃) on the phenyl ring.
- Dihedral Angle : The smaller angle (58.41° ) suggests that electron-donating groups like -OCH₃ increase planarity between the indole and aryl rings .
- Pharmacological Implications : Methoxy groups often enhance solubility and bioavailability, whereas methyl groups may improve metabolic stability.
Table: Structural and Crystallographic Comparison
Role of Substituents in Physicochemical Properties
- Nitrile Group : Enhances hydrogen-bonding capacity, improving crystal lattice stability .
- Chloro Substituent : Participates in halogen bonding (Cl⋯π) and influences lipophilicity (log P) .
- Propyl vs. Benzyl : The propyl chain increases flexibility and may reduce melting points compared to rigid benzyl derivatives.
Pharmacokinetic Considerations
While direct data for the target compound is unavailable, analogs with 4-methylphenyl and nitrile groups exhibit:
Preparation Methods
Fischer Indole Synthesis with Prefunctionalized Anilines
The Fischer indole synthesis remains a cornerstone for constructing the indole core. Starting with 4-chloro-2-iodoaniline, cyclization is achieved using ketones or aldehydes under acidic conditions. For example, reaction with propionaldehyde in the presence of HCl/EtOH yields 2-propylindoline intermediates, which are subsequently oxidized to the indole structure. The nitrile group at position 3 is introduced via a Rosenmund-von Braun reaction, where a bromine atom at position 3 is replaced by cyanide using CuCN in DMF.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 12 h | 78 |
| Cyanidation | CuCN, DMF, 120°C, 24 h | 65 |
Alkylation at Position 1 and 2
Introducing the 4-methylphenyl group at position 1 and the propyl group at position 2 requires selective alkylation. A two-step protocol is employed:
- N-Alkylation: Treatment of 6-chloroindole-3-carbonitrile with 4-methylbenzyl chloride in DMF using NaH as a base affords 1-(4-methylphenyl)-6-chloro-1H-indole-3-carbonitrile.
- C-Alkylation at Position 2: The propyl group is introduced via nucleophilic aromatic substitution using propylmagnesium bromide in THF under inert conditions.
Challenges: Competing N-alkylation is mitigated by steric hindrance from the 4-methylphenyl group, directing reactivity to position 2.
Palladium-Catalyzed Cross-Coupling for Propyl Group Introduction
Suzuki-Miyaura Coupling
An alternative route employs Suzuki-Miyaura coupling to install the propyl group. Starting with 3-iodo-1-(4-methylphenyl)-6-chloro-1H-indole-3-carbonitrile, reaction with propylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in THF/water (3:1) yields the target compound.
Optimized Conditions:
Heck Coupling for Olefin Functionalization
While less common for alkyl groups, Heck coupling with propylene gas under high-pressure conditions (5 atm) and Pd(OAc)2 catalysis provides moderate yields (58%).
Electrophilic Chlorination at Position 6
Chlorination is achieved via directed ortho metalation (DoM). Using LDA (lithium diisopropylamide) as a base, the nitrile group at position 3 directs lithiation to position 6, followed by quenching with ClSiMe3.
Reaction Setup:
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray analysis reveals a dihedral angle of 86.97° between the indole and 4-methylphenyl rings, consistent with steric crowding from the propyl group. Intermolecular C–H···π and Cl···π interactions stabilize the crystal lattice.
Key Crystallographic Parameters:
Q & A
Q. How do substituents influence reactivity in further chemical modifications?
- Methodological Answer : The nitrile group at C3 is electrophilic, enabling nucleophilic additions (e.g., Grignard reagents). Propyl and chloro groups modulate electron density via inductive effects, which can be quantified using Hammett σ constants. Reaction optimization (e.g., solvent, catalyst screening) is guided by spectroscopic monitoring (e.g., in situ IR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
